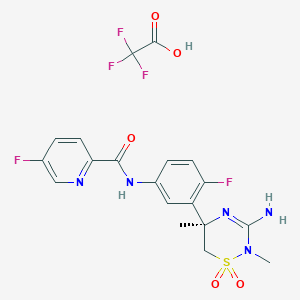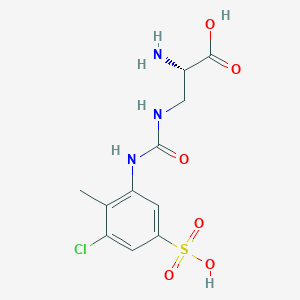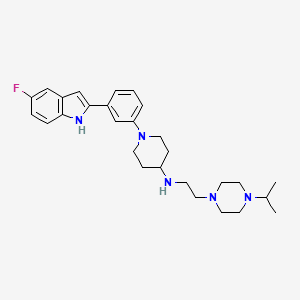
Verubecestat TFA
Overview
Description
Verubecestat, also known as MK-8931 or SCH 900931, is a potent and selective beta-secretase inhibitor, and BACE1 protein inhibitor or Beta-site APP-cleaving enzyme 1 inhibitor . It is a promising novel therapeutic drug candidate in Alzheimer’s disease .
Synthesis Analysis
Verubecestat is an inhibitor of β-secretase being evaluated for the treatment of Alzheimer’s disease. The first-generation route relies on an amide coupling with a functionalized aniline .Molecular Structure Analysis
Verubecestat TFA is an orally active, high-affinity BACE1 and BACE2 inhibitor with Ki values of 2.2 nM and 0.38 nM . It effectively reduces Aβ40 and has the potential for Alzheimer’s Disease . This compound belongs to the class of organic compounds known as aromatic anilides .Physical And Chemical Properties Analysis
Verubecestat TFA has a molecular formula of C19H18F5N5O5S and an exact mass of 409.10 . It has a molecular weight of 523.435 .Scientific Research Applications
Alzheimer’s Disease Treatment
Verubecestat is an inhibitor of β-secretase, a key enzyme in the production of amyloid-β peptides, which are thought to be a primary cause of Alzheimer’s disease . It is being evaluated for the treatment of Alzheimer’s disease .
Synthesis Efficiency
The first-generation synthesis route of Verubecestat relies on an amide coupling with a functionalized aniline . However, this process introduces synthetic inefficiencies . Therefore, research is being conducted to improve the synthesis process, which could have implications for the production of other similar compounds.
Formulation Development
Dissolution experiments to support an active pharmaceutical ingredient (API) form change in Verubecestat immediate release tablets were performed . This research is important for understanding how changes in the physical form of the drug can impact its dissolution and, therefore, its bioavailability.
Regulatory Alignment
The research on Verubecestat also highlights the challenges and opportunities for global regulatory alignment . Different health authorities have different requirements for dissolution testing and other aspects of drug development . Research on Verubecestat can help to highlight these differences and push for more harmonized regulations.
Mechanism of Action
Target of Action
Verubecestat, also known as MK-8931, is an orally active, high-affinity inhibitor of Beta-secretase 1 (BACE1) and Beta-secretase 2 (BACE2) . BACE1 is believed to be a key enzyme in the production of amyloid β peptide , which is implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
The amyloid hypothesis asserts that the formation of amyloid peptides that lead to amyloid plaque deposits in the brain is a primary contributor to the underlying cause of Alzheimer’s disease . BACE1 is a key enzyme in the production of amyloid β peptide . Verubecestat inhibits BACE1, thereby decreasing the production of amyloid β peptide . This inhibition may reduce amyloid plaque formation and potentially modify disease progression .
Biochemical Pathways
The inhibition of BACE1 by Verubecestat leads to a decrease in the production of amyloid β peptide . This reduction in amyloid β peptide production may affect the biochemical pathway involved in the formation of amyloid plaques, a characteristic feature of Alzheimer’s disease . By inhibiting the formation of these plaques, Verubecestat could potentially alter the progression of Alzheimer’s disease .
Result of Action
The inhibition of BACE1 by Verubecestat results in a decrease in the production of amyloid β peptide . This could potentially lead to a reduction in the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease .
Action Environment
The efficacy and safety of Verubecestat were evaluated in two pivotal Phase 3 clinical trials: EPOCH in mild-to-moderate Alzheimer’s disease, and APECS in prodromal Alzheimer’s disease . The epoch study was terminated early for lack of efficacy . The action environment, including the stage of disease progression and the patient’s overall health status, may influence the compound’s action, efficacy, and stability .
Safety and Hazards
Verubecestat was associated with increased risk for several types of adverse events. Falls and injuries were notable for progressive increases over time . While the mechanisms underlying the increased adverse events are unclear, they may be due to BACE inhibition and should be considered in future clinical development programs of BACE1 inhibitors .
properties
IUPAC Name |
N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYVOIVLGITLBF-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F5N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)






![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
![(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol](/img/structure/B611613.png)